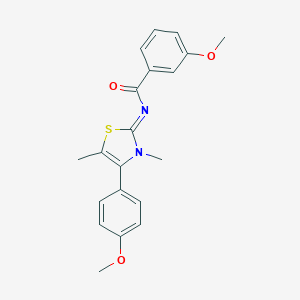![molecular formula C18H16Cl2N4O2S B305335 N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305335.png)
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as DCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTA is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. In
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. In microbiology, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and metabolism. In cancer research, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, as well as signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and concentration used. In microbiology, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to disrupt bacterial and fungal cell walls, leading to cell death. In cancer research, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been shown to have anti-inflammatory and antioxidant properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for use in lab experiments, including its broad-spectrum antimicrobial and anticancer activity, as well as its relatively low toxicity in animal models. However, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications. Additionally, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, including the development of more efficient synthesis methods, the optimization of N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide formulations for specific applications, and the further characterization of its mechanism of action and physiological effects. Additionally, there is a need for more extensive preclinical and clinical studies to determine the safety and efficacy of N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in humans, particularly in the context of cancer therapy.
Synthesemethoden
The synthesis of N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps, including the reaction of 2,3-dichloroaniline with potassium carbonate and chloroacetyl chloride to form 2,3-dichlorophenylacetyl chloride. This intermediate is then reacted with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to yield N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in scientific research, particularly in the fields of microbiology and cancer research. In microbiology, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to possess antimicrobial activity against a wide range of bacterial and fungal species, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In cancer research, N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Produktname |
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C18H16Cl2N4O2S |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-24-15(10-26-12-6-3-2-4-7-12)22-23-18(24)27-11-16(25)21-14-9-5-8-13(19)17(14)20/h2-9H,10-11H2,1H3,(H,21,25) |
InChI-Schlüssel |
NCFKIGRZUIIGGU-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)COC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305259.png)
![methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305260.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305261.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305263.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B305264.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B305265.png)
![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B305266.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305269.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305270.png)
![methyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305273.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305274.png)